FK-3000

Description

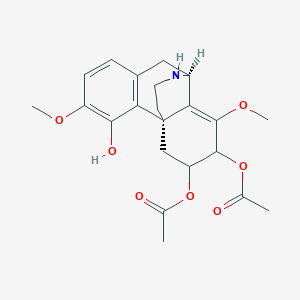

Structure

3D Structure

Properties

Molecular Formula |

C22H27NO7 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

[(1S,9S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |

InChI |

InChI=1S/C22H27NO7/c1-11(24)29-16-10-22-7-8-23-14(18(22)21(28-4)20(16)30-12(2)25)9-13-5-6-15(27-3)19(26)17(13)22/h5-6,14,16,20,23,26H,7-10H2,1-4H3/t14-,16?,20?,22-/m0/s1 |

InChI Key |

XAQZCUNTDGRIEM-ZOUNEDFCSA-N |

Isomeric SMILES |

CC(=O)OC1C[C@]23CCN[C@H](C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |

Canonical SMILES |

CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |

Synonyms |

FK-3000 FK3000 |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Mechanisms of Matrixyl 3000: A Technical Guide to its Anti-Aging Action

Matrixyl 3000, a well-established active ingredient in the field of cosmetic science, exerts its anti-aging effects through the synergistic action of two synthetic peptides, or matrikines: Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR). These small, cell-signaling molecules mimic the natural fragments of the extracellular matrix (ECM), playing a crucial role in the regulation of cell activities, particularly in the processes of skin repair and regeneration. This technical guide provides an in-depth exploration of the mechanism of action of Matrixyl 3000, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: Matrikine-Induced Cutaneous Restructuring

The fundamental principle behind Matrixyl 3000's efficacy lies in the concept of "matrikines." These are peptide fragments derived from the proteolysis of ECM proteins like collagen and elastin.[1][2] In youthful skin, these matrikines signal to fibroblasts to synthesize new ECM components as part of the natural wound healing and tissue remodeling processes.[3][4] With age, the efficiency of these signaling mechanisms declines. Matrixyl 3000 introduces exogenous matrikine-like peptides that effectively "trick" the skin cells into a state of repair and regeneration, thereby stimulating the production of essential structural proteins.[5][6]

Palmitoyl Tripeptide-1 (Pal-GHK): The Collagen Synthesizer

Palmitoyl Tripeptide-1 is a synthetic peptide composed of the amino acid sequence glycine-histidine-lysine (GHK) attached to a palmitoyl group. The palmitoylation enhances its bioavailability and skin penetration.[7][8] Pal-GHK is a fragment of the alpha chain of type I collagen.[9] Its primary mechanism of action is the stimulation of collagen and fibronectin synthesis by fibroblasts.[7] This is achieved through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of extracellular matrix production.[3][7]

// Node Definitions PalGHK [label="Palmitoyl Tripeptide-1\n(Pal-GHK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FibroblastReceptor [label="Fibroblast\nSurface Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; TGFb [label="TGF-β Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneExpression [label="Upregulation of\nCollagen & Fibronectin Genes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Increased Synthesis of\nCollagen I, III & Fibronectin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(ECM) Restructuring", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PalGHK -> FibroblastReceptor [label="Binds to"]; FibroblastReceptor -> TGFb [label="Initiates Signal\nTransduction"]; TGFb -> GeneExpression [label="Leads to"]; GeneExpression -> ProteinSynthesis; ProteinSynthesis -> ECM; }

Quantitative Data on Efficacy

Clinical and in-vitro studies have demonstrated the tangible effects of Matrixyl 3000 on skin parameters. The following tables summarize the key quantitative findings from various studies.

| In Vitro Study: Stimulation of Extracellular Matrix Molecules | Concentration of Matrixyl 3000 |

| Macromolecule | 1% |

| Collagen I Synthesis (%) | +100 |

| Fibronectin Synthesis (%) | +80 |

| Hyaluronic Acid Synthesis (%) | +50 |

| In Vivo Study: Anti-Wrinkle Efficacy (56 days, 4% Matrixyl 3000 vs. Placebo) | Parameter | Matrixyl 3000 (% Change) | Placebo (% Change) |

| Surface Occupied by Deep Wrinkles | -29.4 | - | |

| Main Furrows Density | -30.4 | -19.7 (ns) | |

| Roughness | -8.4 | -2.2 (ns) | |

| Mean Volume of Main Furrows | -17.1 | -2.7 (ns) | |

| Mean Depth of Main Furrows | -10.2 | +0.2 (ns) | |

| Wrinkle Spread (Angle) | +5.4 | -0.7 (ns) | |

| ns: not significant |

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the mechanism of action of Matrixyl 3000.

In Vitro Fibroblast Stimulation Assay

dot

Objective: To determine the effect of Matrixyl 3000 on the synthesis of extracellular matrix components by human dermal fibroblasts.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. [10][11][12]2. Seeding: Fibroblasts are seeded into 96-well plates at a density of approximately 2 x 10^4 cells per well and allowed to adhere for 24 hours. [10]3. Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of Matrixyl 3000 (e.g., 1%, 3%, 5%). A control group receives the serum-free medium without the peptides.

-

Incubation: The cells are incubated for 72 hours to allow for the synthesis and secretion of ECM molecules.

-

Quantification: After incubation, the cell culture supernatant is collected. The concentration of secreted Collagen I, Fibronectin, and Hyaluronic Acid is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. [1][13][14][15]The absorbance is read using a microplate reader, and the concentrations are calculated based on a standard curve.

DNA Microarray Analysis of Gene Expression

Objective: To identify the genes that are differentially expressed in dermal fibroblasts upon treatment with Matrixyl 3000.

Methodology:

-

Cell Treatment: Human dermal fibroblasts are cultured and treated with Matrixyl 3000 as described in the fibroblast stimulation assay.

-

RNA Extraction: After the incubation period, total RNA is extracted from the fibroblasts using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5). [16]4. Hybridization: The labeled cDNA is then hybridized to a DNA microarray chip containing thousands of known gene probes. [17][18][19][20]The chip is incubated to allow the labeled cDNA to bind to its complementary probes.

-

Scanning and Data Analysis: The microarray chip is scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a particular gene. The raw data is then normalized and analyzed to identify genes that are significantly upregulated or downregulated in the Matrixyl 3000-treated cells compared to the control.

In Vivo Wrinkle Depth Measurement by Profilometry

Objective: To quantitatively assess the anti-wrinkle efficacy of a topical formulation containing Matrixyl 3000 on human skin.

Methodology:

-

Subject Recruitment: A cohort of volunteers with visible facial wrinkles is recruited for the study.

-

Baseline Measurement: At the beginning of the study (T0), replicas of the skin surface in the target area (e.g., crow's feet) are made using a silicone-based material.

-

Product Application: The subjects are instructed to apply a cream containing a specified concentration of Matrixyl 3000 to one side of their face and a placebo cream to the other side, twice daily for a defined period (e.g., 56 days).

-

Follow-up Measurements: Replicas of the skin surface are taken again at the end of the study period.

-

Profilometric Analysis: The skin replicas are analyzed using a profilometer, which is a non-contact optical or laser-based instrument that measures the three-dimensional topography of the surface. [21][22][23][24]The instrument scans the replica and generates a profile of the wrinkles, from which various parameters such as mean wrinkle depth, volume, and surface area can be calculated.

-

Statistical Analysis: The changes in the wrinkle parameters from baseline to the end of the study are statistically analyzed to compare the efficacy of the Matrixyl 3000 formulation against the placebo.

References

- 1. Sandwich ELISA for quantitative detection of human collagen prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-Penetrating Peptides Enhance the Activity of Human Fibroblast Growth Factor 2 by Prolonging the Retention Time: A New Vision for Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pal-GHK (Palmitoyl Tripeptide-1) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 4. youtube.com [youtube.com]

- 5. [2509.11385] In-Vivo Skin 3-D Surface Reconstruction and Wrinkle Depth Estimation using Handheld High Resolution Tactile Sensing [arxiv.org]

- 6. Palmitoyl Tetrapeptide-7 | Rigin™ former Palmitoyl Tetrapeptide-3 | Cosmetic Ingredients Guide [ci.guide]

- 7. chempep.com [chempep.com]

- 8. ulprospector.com [ulprospector.com]

- 9. Palmitoyl Tripeptide-1 | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Characterization of a Novel Peptide Targeting Human Tenon Fibroblast Cells To Modulate Fibrosis: An Integrated Empirical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]

- 14. researchgate.net [researchgate.net]

- 15. sandwich-elisa-for-quantitative-detection-of-human-collagen-prolyl-4-hydroxylase - Ask this paper | Bohrium [bohrium.com]

- 16. dovepress.com [dovepress.com]

- 17. Methods for gene expression profiling in dermatology research using DermArray nylon filter DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for Gene Expression Profiling in Dermatology Research Using DermArray® Nylon Filter DNA Microarrays | Springer Nature Experiments [experiments.springernature.com]

- 19. cdn.mdedge.com [cdn.mdedge.com]

- 20. researchgate.net [researchgate.net]

- 21. The wrinkle and its measurement--a skin surface Profilometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo skin relief measurement using a new optical profilometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. arxiv.org [arxiv.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Pathways of Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Matrikines in Dermal Repair

Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR) are synthetic signaling peptides, known as matrikines, that have garnered significant attention in dermatological research and cosmetic science.[1][2] Matrikines are small, bioactive peptide fragments derived from the proteolysis of extracellular matrix (ECM) proteins, such as collagen and elastin.[2] These fragments act as cellular messengers, signaling to nearby cells to initiate repair and regeneration processes.[2][3][4]

Palmitoyl Tripeptide-1 is primarily recognized for its role in stimulating the synthesis of new ECM components, effectively rebuilding the dermal structure.[1][3] Conversely, Palmitoyl Tetrapeptide-7 functions as an anti-inflammatory agent, downregulating the production of pro-inflammatory mediators that contribute to ECM degradation.[1][5] To enhance their bioavailability and penetration through the stratum corneum, both peptides are conjugated to palmitic acid, a fatty acid that increases their lipophilicity.[1][3]

These peptides are frequently combined in a synergistic blend known commercially as Matrixyl 3000.[2][6][7][8] This combination leverages a dual-action approach: actively promoting matrix synthesis while simultaneously inhibiting inflammatory damage, resulting in a more potent anti-aging effect than either peptide used in isolation.[6][8]

The Anabolic Pathway of Palmitoyl Tripeptide-1 (Pal-GHK)

2.1 Mechanism of Action Palmitoyl Tripeptide-1 consists of the peptide sequence Glycyl-Histidyl-Lysine (GHK) attached to a palmitoyl group.[3] The GHK sequence is a fragment of the alpha-1 chain of type I collagen.[3][4] Its presence in the cellular microenvironment mimics a state of collagen breakdown, effectively "tricking" fibroblasts into initiating a compensatory repair response.[3][4] This biomimetic signaling is central to its function as a regenerative agent.

2.2 Signaling Cascade As a signaling molecule, Pal-GHK directly interacts with fibroblasts to modulate gene expression related to ECM production.[9][10] The primary pathway implicated in its activity is the activation of Transforming Growth Factor-beta (TGF-β), a key cytokine that governs the synthesis of structural proteins.[3][11] Upon activation, this pathway leads to the upregulation of genes responsible for producing essential ECM components, including collagen types I and III, fibronectin, and glycosaminoglycans (GAGs).[3][9][11][12] By stimulating the production of these foundational molecules, Pal-GHK helps to reinforce the dermal matrix, leading to increased skin firmness and a reduction in rhytides.[9] Some evidence also suggests that Pal-GHK can modulate inflammatory pathways by suppressing the activation of NF-κB and p38 MAPK.[9][13]

References

- 1. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 2. Matrixyl 3000 : Its Benefits And How Long Before It Works [agnutritioninternational.com]

- 3. chempep.com [chempep.com]

- 4. Palmitoyl Tripeptide-1 (Explained + Products) [incidecoder.com]

- 5. Palmitoyl Tetrapeptide-7 - Wholesale Distributor [naturalpoland.com]

- 6. skindeva.com [skindeva.com]

- 7. cityskinclinic.com [cityskinclinic.com]

- 8. The Science Behind Matrixyl 3000: A Magical Anti-Aging Ingredient | by Skin Anarchy | Medium [skincareanarchy.medium.com]

- 9. Pal-Tripeptide-1: Anti-Oxidative Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 10. avenalab.com [avenalab.com]

- 11. skintypesolutions.com [skintypesolutions.com]

- 12. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]

- 13. corepeptides.com [corepeptides.com]

The Role of Matrikines in Dermal Repair Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate process of dermal wound healing is orchestrated by a complex interplay of cellular and molecular signals. Among the key regulators are matrikines, bioactive peptides derived from the proteolytic cleavage of extracellular matrix (ECM) proteins. These fragments, once considered mere byproducts of ECM degradation, are now recognized as potent signaling molecules that actively modulate cellular behavior during tissue repair. This technical guide provides an in-depth exploration of the role of matrikines in dermal repair, detailing their origins, mechanisms of action, and therapeutic potential. It summarizes key quantitative data, outlines detailed experimental protocols for their study, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Dynamic Nature of the Extracellular Matrix in Wound Healing

The dermal extracellular matrix is not a static scaffold but a dynamic environment that undergoes constant remodeling, particularly during wound healing.[1][2] This process involves the controlled degradation of ECM components by proteases, such as matrix metalloproteinases (MMPs), which is essential for cell migration and tissue restructuring.[3] From this degradation arise matrikines, small peptide fragments of ECM proteins that possess biological activities distinct from their parent molecules.[3][4] These peptides act as signaling molecules, influencing a wide array of cellular processes crucial for dermal repair, including inflammation, cell migration, proliferation, and angiogenesis.[2][3]

Major Families of Matrikines in Dermal Repair

Matrikines are derived from the primary structural proteins of the dermis, each giving rise to peptides with specific functions in the healing cascade.

Collagen-Derived Peptides (Collagenokines)

As the most abundant protein in the skin, collagen is a major source of matrikines.[5] During wound healing, collagen fragments are released that can modulate fibroblast activity and new collagen synthesis.[6][7]

-

Gly-His-Lys (GHK): This tripeptide, often found in complex with copper (GHK-Cu), is a well-studied matrikine that stimulates the synthesis of collagen, glycosaminoglycans, and decorin.[6][8] It also exhibits anti-inflammatory properties and promotes angiogenesis.[6][9]

-

Lys-Thr-Thr-Lys-Ser (KTTKS): This pentapeptide, also known as a "procollagen fragment," has been shown to stimulate the production of collagen I and III, as well as fibronectin, by dermal fibroblasts.[10]

Elastin-Derived Peptides (Elastokines)

Elastin provides resilience and elasticity to the skin. Its degradation products, known as elastokines, play a significant role in cell signaling during tissue repair.[7]

-

Val-Gly-Val-Ala-Pro-Gly (VGVAPG): This repeating hexapeptide sequence in elastin is a potent chemoattractant for fibroblasts and monocytes.[11][12] It can also stimulate fibroblast proliferation and influence the expression of MMPs.[13]

Fibronectin-Derived Peptides

Fibronectin is a key adhesive glycoprotein in the provisional wound matrix, facilitating cell migration and adhesion.[14]

-

Arg-Gly-Asp (RGD): This tripeptide is a well-known cell adhesion motif found in fibronectin and other ECM proteins. It binds to integrin receptors on the cell surface, mediating cell attachment and migration.[14][15]

-

Pro-His-Ser-Arg-Asn (PHSRN): This "synergy" peptide works in concert with the RGD sequence to enhance cell adhesion and spreading.[16]

Laminin-Derived Peptides

Laminins are major components of the basement membrane, which separates the epidermis and dermis. Their fragments are crucial for re-epithelialization and angiogenesis.[17][18]

-

Tyr-Ile-Gly-Ser-Arg (YIGSR): This pentapeptide from the laminin β1 chain has been shown to promote cell adhesion and migration, and can influence macrophage phenotype.[19][20]

-

Ile-Lys-Val-Ala-Val (IKVAV): A peptide from the laminin α1 chain, IKVAV is known to promote angiogenesis and neurite outgrowth.[21][22]

Quantitative Data on Matrikine Activity

The following tables summarize quantitative data from various studies on the effects of specific matrikines on key cellular processes in dermal repair.

Table 1: Effects of Matrikines on Cell Proliferation and Migration

| Matrikine | Cell Type | Assay | Concentration | Result | Reference |

| GHK-Cu | Human Fibroblasts | Cell Proliferation Assay | 1 nM | Increased DNA synthesis | [6] |

| KTTKS | Human Fibroblasts | In vitro wound healing | 10 µM | Increased cell migration and wound closure | [10] |

| VGVAPG | Human Skin Fibroblasts | Chemotaxis Assay | 0.2 µg/ml (3 x 10⁻⁹ M) | Maximal chemotactic response | [23] |

| Matrikynes® | Human Skin | In vivo tape-stripping | Not specified | 12.4% faster and 60.5% better barrier repair at 1 hour | [1] |

Table 2: Effects of Matrikines on Extracellular Matrix Synthesis

| Matrikine | Cell Type | Assay | Concentration | Result | Reference |

| GHK-Cu | Human Fibroblasts | Collagen Synthesis Assay | 1 nM | Stimulation of collagen synthesis | [6] |

| KTTKS | Human Fibroblasts | ELISA | 10 µM | Increased production of collagen I and fibronectin | [10] |

| GHK-Cu | Rat Wounds | In vivo biochemical analysis | Not specified | 9-fold increase in collagen | [8] |

| Matrikynes® | Human Skin | In vivo ultrasound | Not specified | 15.0% increase in skin density after 8 weeks | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the function of matrikines in dermal repair.

In Vitro Wound Healing (Scratch) Assay

This assay is used to study collective cell migration in a two-dimensional setting.[24][25]

Protocol:

-

Cell Seeding: Plate dermal fibroblasts in a 6-well plate and culture until a confluent monolayer is formed.

-

Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add cell culture medium containing the matrikine of interest at various concentrations. A control well with medium alone should be included.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time compared to the control.

Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the chemotactic potential of matrikines, i.e., their ability to attract cells.[15][26]

Protocol:

-

Chamber Assembly: Place a porous membrane (e.g., 8 µm pore size for fibroblasts) between the upper and lower chambers of a Boyden chamber apparatus.

-

Chemoattractant: Fill the lower chamber with cell culture medium containing the matrikine to be tested. The control chamber contains medium without the matrikine.

-

Cell Seeding: Resuspend dermal fibroblasts in serum-free medium and add them to the upper chamber.

-

Incubation: Incubate the chamber for a period sufficient for cell migration (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Data Analysis: Count the number of migrated cells in several high-power fields under a microscope. Compare the number of migrated cells in the presence of the matrikine to the control.

In Vivo Excisional Wound Model (Murine)

This model is used to evaluate the effect of matrikines on wound healing in a living organism.[27][28][29]

Protocol:

-

Animal Preparation: Anesthetize the mouse and shave the dorsal skin.

-

Wound Creation: Create a full-thickness excisional wound (e.g., 6 mm diameter) on the back of the mouse using a sterile biopsy punch. A splint can be applied around the wound to prevent contraction, which is a primary mode of healing in rodents.[27]

-

Treatment: Topically apply the matrikine solution or a hydrogel formulation containing the matrikine to the wound bed. A vehicle control should be applied to a separate cohort of animals.

-

Dressing: Cover the wound with a sterile dressing.

-

Monitoring and Measurement: Monitor the wound healing process daily and capture images at regular intervals. Measure the wound area using image analysis software.

-

Histological Analysis: At specific time points, euthanize the animals and excise the wound tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways activated by matrikines and a typical experimental workflow for their investigation.

Matrikine-Induced Signaling Pathways in Dermal Fibroblasts

Experimental Workflow for Matrikine Investigation

Conclusion and Future Directions

Matrikines are integral players in the complex symphony of dermal wound healing. Their ability to modulate key cellular functions highlights their significant therapeutic potential for the treatment of acute and chronic wounds. The continued identification and characterization of novel matrikines, coupled with the development of sophisticated delivery systems, will undoubtedly pave the way for innovative wound care strategies. Future research should focus on elucidating the intricate signaling networks regulated by these peptides and translating these fundamental discoveries into clinically effective therapies. The in-silico prediction of matrikines is also an emerging field that could accelerate the discovery of new bioactive peptides for skin rejuvenation and repair.[30][31]

References

- 1. xylyxbio.com [xylyxbio.com]

- 2. Matrikines in the skin: Origin, effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MMP generated Matrikines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrikines for therapeutic and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A laminin mimetic peptide SIKVAV-conjugated chitosan hydrogel promoting wound healing by enhancing angiogenesis, re-epithelialization and collagen deposition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ways2well.com [ways2well.com]

- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ghk-cu and skin peptides (topical) - Skin regeneration and wrinkle reduction | Longevity Protocols [longevity-protocols.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural characterization of VGVAPG, an elastin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A fibrin or collagen gel assay for tissue cell chemotaxis: assessment of fibroblast chemotaxis to GRGDSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of RGD secondary structure and the synergy site PHSRN on cell adhesion, spreading and specific integrin engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]

- 19. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development of a library of laminin-mimetic peptide hydrogels for control of nucleus pulposus cell behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chemotactic responses of fibroblasts to tropoelastin and elastin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. moodle2.units.it [moodle2.units.it]

- 26. mdpi.com [mdpi.com]

- 27. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Reproducible strategy for excisional skin-wound-healing studies in mice | Springer Nature Experiments [experiments.springernature.com]

- 30. academic.oup.com [academic.oup.com]

- 31. Prediction, screening and characterization of novel bioactive tetrapeptide matrikines for skin rejuvenation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scientific Basis for Matrixyl 3000 in Anti-Aging Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrixyl 3000 is a commercially available peptide combination that has garnered significant attention in the field of anti-aging research and cosmetic science. It is a synergistic blend of two matrikines: Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR). Matrikines are small, endogenous peptides derived from the breakdown of extracellular matrix (ECM) proteins, such as collagen and elastin.[1][2] These fragments act as cellular messengers, capable of regulating cell activities by interacting with specific receptors to modulate gene expression involved in ECM remodeling and cell proliferation.[1][2][3] This technical guide provides an in-depth analysis of the scientific principles underlying the anti-aging effects of Matrixyl 3000, focusing on its mechanism of action, supported by quantitative data from in vitro and in vivo studies, and detailed experimental methodologies.

Core Components and Mechanism of Action

Matrixyl 3000 is comprised of two distinct synthetic peptides that are conjugated with palmitic acid to enhance their stability and skin penetration.[4][5]

-

Palmitoyl Tripeptide-1 (Pal-GHK): This peptide is a fragment of the alpha-1 chain of type I collagen.[6] Its primary role is to stimulate the synthesis of key ECM components, including collagen (types I and III), fibronectin, and glycosaminoglycans.[6][7] It is believed to act as a messenger peptide, signaling to fibroblasts to increase the production of these structural proteins by activating the Transforming Growth Factor-β (TGF-β) signaling pathway.[6]

-

Palmitoyl Tetrapeptide-7 (Pal-GQPR): This peptide is a fragment of immunoglobulin G.[2] Its main function is to modulate the inflammatory response in the skin.[8] Specifically, it has been shown to downregulate the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[8] Chronic inflammation is a known contributor to the degradation of the ECM and the acceleration of skin aging. By reducing inflammation, Palmitoyl Tetrapeptide-7 helps to protect the existing collagen and elastin from breakdown.

The synergistic action of these two peptides—one stimulating ECM synthesis and the other inhibiting its degradation—forms the basis of Matrixyl 3000's anti-aging efficacy.[1][2]

Quantitative Data from Efficacy Studies

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Matrixyl 3000, as reported by its manufacturer, Sederma, and in independent research.

Table 1: In Vitro Efficacy of Matrixyl 3000 on Extracellular Matrix Synthesis[3]

| Concentration of Matrixyl 3000 | Stimulation of Collagen I Synthesis (%) | Stimulation of Fibronectin Synthesis (%) | Stimulation of Hyaluronic Acid Synthesis (%) |

| 1% | Data not specified | Data not specified | Data not specified |

| 3% | Data not specified | Data not specified | Data not specified |

| 5% | +258 | +164 | +179 |

Data from a study on human fibroblasts incubated with Matrixyl 3000 for 72 hours.

Table 2: Ex Vivo Efficacy of Matrixyl 3000 on Dermal-Epidermal Junction Proteins[2]

| Protein | Variation of Constituents (%) vs. Non-Treated Explants |

| Collagen I | ~ +15 |

| Collagen IV | ~ +20 |

| Collagen VII | ~ +15 |

| Collagen XVII | ~ +25 |

| Nidogen I | ~ +10 |

Data from a study on skin explants treated with Matrixyl 3000.

Table 3: In Vivo Anti-Wrinkle Efficacy of a Cream Containing 4% Matrixyl 3000[3]

| Parameter | Variation vs. T0 (%) - Matrixyl 3000 | Variation vs. T0 (%) - Placebo |

| Surface Occupied by Deep Wrinkles (>200µm) | -29.4 | Not specified |

Results from a clinical study with 39 male panelists (aged 54.5 ± 6 years) who applied the cream twice daily for 56 days. Assessment was performed by profilometry and photography.

Table 4: In Vivo Anti-Wrinkle Efficacy of a Cream Containing 3% Matrixyl 3000[9]

| Parameter | Variation vs. T0 (%) - Matrixyl 3000 | Variation vs. T0 (%) - Matrixyl | Variation vs. T0 (%) - Placebo |

| Surface Occupied by Deep Wrinkles (>200µm) | -44.9 | -27.7 | +4.3 |

| Main Wrinkle Density | -37.0 | -27.3 | -9.6 |

| Main Wrinkle Average Depth | -15.1 | -9.8 | -3.2 |

| Main Wrinkle Average Volume | -18.5 | -14.7 | -8.7 |

| Roughness | -14.4 | -10.8 | +1.4 |

| Complexity (Lifting Effect) | -16.6 | -12.7 | +4.2 |

Results from a clinical study with 23 volunteers (aged 39 to 74) who applied the cream twice daily for 56 days.

Signaling Pathways

The anti-aging effects of Matrixyl 3000 are mediated through specific cellular signaling pathways.

Palmitoyl Tripeptide-1 and the TGF-β Signaling Pathway

Palmitoyl Tripeptide-1 is believed to stimulate collagen synthesis by activating the TGF-β signaling cascade.[6] This pathway is a key regulator of ECM protein production in fibroblasts.

Palmitoyl Tetrapeptide-7 and the NF-κB Inflammatory Pathway

Palmitoyl Tetrapeptide-7 exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of the pro-inflammatory cytokine IL-6.[8]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the research of Matrixyl 3000's efficacy.

In Vitro Study: Stimulation of Extracellular Matrix Synthesis in Human Dermal Fibroblasts

Objective: To quantify the effect of Matrixyl 3000 on the synthesis of collagen I, fibronectin, and hyaluronic acid by human dermal fibroblasts.

Methodology:

-

Cell Culture:

-

Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.[9][10]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9][10]

-

Fibroblasts are passaged at approximately 80% confluency using Trypsin-EDTA.[9]

-

-

Treatment:

-

Fibroblasts are seeded in culture plates and allowed to adhere.

-

The culture medium is then replaced with a medium containing varying concentrations of Matrixyl 3000 (e.g., 1%, 3%, and 5%).[3] A control group receives the medium without the peptide.

-

The cells are incubated for a specified period, typically 72 hours.[3]

-

-

Quantification of ECM Components:

-

Collagen and Fibronectin: The amount of newly synthesized collagen and fibronectin in the cell culture supernatant and cell lysate can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs) specific for these proteins.

-

Hyaluronic Acid: The concentration of hyaluronic acid in the culture medium can be determined using a competitive binding assay.

-

Gene Expression Analysis (RT-qPCR):

-

Total RNA is extracted from the fibroblasts.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR is carried out using specific primers for COL1A1 (Collagen Type I Alpha 1), COL3A1 (Collagen Type III Alpha 1), and a housekeeping gene (e.g., GAPDH) for normalization.[11][12]

-

The relative gene expression is calculated using the 2-ΔΔCT method.

-

-

Ex Vivo Study: Human Skin Explant Model

Objective: To assess the effect of Matrixyl 3000 on the structure and protein expression of human skin in a model that preserves the tissue architecture.

Methodology:

-

Skin Explant Preparation:

-

Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty or mammoplasty) with informed consent.[13][14]

-

The subcutaneous fat is removed, and the skin is cut into small fragments (e.g., 8-12 mm punch biopsies).

-

The explants are placed on a sterile support (e.g., a grid or sterile gauze) in a culture dish at the air-liquid interface.[15]

-

-

Culture and Treatment:

-

The culture medium (e.g., DMEM with supplements) is added to the dish, ensuring the dermal side is in contact with the medium while the epidermal side is exposed to the air.[15]

-

The skin explants are treated topically with a formulation containing Matrixyl 3000 or a placebo.

-

The explants are cultured for a period of several days (e.g., 5-8 days), with daily application of the treatment.[14][16]

-

-

Analysis:

-

Histology: Skin explants are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate the overall tissue morphology.

-

Immunohistochemistry: Specific antibodies are used to detect and localize key proteins within the skin sections, such as Collagen I, Collagen IV, and Fibrillin-1.[14] The intensity and distribution of the staining are analyzed microscopically.

-

Gene Expression Analysis (RT-qPCR): RNA can be extracted from the explants to quantify the expression of genes related to ECM proteins and inflammatory markers (e.g., IL-6).[13]

-

In Vivo Clinical Study: Anti-Wrinkle Efficacy Assessment

Objective: To evaluate the anti-wrinkle efficacy of a topical product containing Matrixyl 3000 in human volunteers.

Methodology:

-

Study Design:

-

A randomized, double-blind, placebo-controlled study is conducted.[17][18]

-

A cohort of volunteers with visible facial wrinkles is recruited.[3][19]

-

The test product (containing Matrixyl 3000) is applied to one half of the face, and a placebo is applied to the other half, twice daily for a specified duration (e.g., 56 days).[3][19]

-

-

Efficacy Assessment:

-

Profilometry: Silicone replicas of the skin surface in the periorbital area (crow's feet) are taken at baseline and at the end of the study.[17][18] These replicas are analyzed using a profilometer to obtain 3D measurements of wrinkle depth, volume, and surface area.[17]

-

Clinical Assessment: Dermatologists or trained experts visually assess the severity of wrinkles using a standardized grading scale.

-

Photography: Standardized digital photographs of the subjects' faces are taken at each time point for visual comparison and image analysis.

-

Conclusion

The scientific basis for the anti-aging effects of Matrixyl 3000 is rooted in the synergistic action of its constituent matrikines, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7. In vitro and in vivo studies provide quantitative evidence for its ability to stimulate the synthesis of key extracellular matrix components, including collagen and hyaluronic acid, while simultaneously reducing the inflammatory processes that contribute to their degradation. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a robust framework for further research and development in the field of peptide-based anti-aging therapies. The data presented in this guide underscore the potential of Matrixyl 3000 as a scientifically validated ingredient for cosmetic and dermatological applications aimed at mitigating the visible signs of skin aging.

References

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. alfaspa.ua [alfaspa.ua]

- 4. ulprospector.com [ulprospector.com]

- 5. Matrixyl™ 3000 | Cosmetic Ingredients Guide [ci.guide]

- 6. mdpi.com [mdpi.com]

- 7. cir-safety.org [cir-safety.org]

- 8. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]

- 9. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]

- 10. salk.edu [salk.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ex vivo human skin mimicking intrinsic aging | QIMA Life Sciences [qima-lifesciences.com]

- 14. Results from in vitro and ex vivo skin aging models assessing the antiglycation and anti-elastase MMP-12 potential of glycylglycine oleamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. princetonconsumer.com [princetonconsumer.com]

- 18. Skin rejuvenation using cosmetic products containing growth factors, cytokines, and matrikines: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. store.agelyss.com [store.agelyss.com]

Foundational Research on the Synergistic Effects of Matrixyl 3000 Peptides: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning Matrixyl 3000, a peptide combination renowned for its synergistic anti-aging effects. The document elucidates the distinct and cooperative mechanisms of its constituent peptides, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7, supported by quantitative data from in-vitro and in-vivo studies. Detailed experimental protocols and signaling pathway visualizations are presented to facilitate a deeper understanding and further research in the field of dermatology and cosmetic science.

Introduction to Matrixyl 3000 and its Constituent Peptides

Matrixyl 3000 is a trademarked peptide composition that combines Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7.[1][2] These synthetic peptides, known as matrikines, are messenger molecules that regulate cell activities involved in the restructuring and repair of the extracellular matrix (ECM).[3][4] The rationale behind combining these two peptides lies in their synergistic action, which yields more significant anti-aging effects than the individual peptides alone.[5][6]

-

Palmitoyl Tripeptide-1 (Pal-GHK): This peptide is a fragment of the alpha2 chain of type I collagen.[7] It acts as a signaling molecule that stimulates fibroblasts to synthesize key ECM components, including collagen I, fibronectin, and hyaluronic acid.[3][8][9] Its mechanism is often compared to that of retinoic acid but without the associated irritation.[10][11] The palmitoyl group attached to the peptide enhances its bioavailability by increasing its lipophilicity, which facilitates penetration through the skin's lipid barrier.[10][12]

-

Palmitoyl Tetrapeptide-7 (Pal-GQPR): This peptide is a fragment of immunoglobulin G.[10] Its primary role is to modulate inflammation by downregulating the production of the pro-inflammatory cytokine interleukin-6 (IL-6).[13][14][15] Chronic inflammation is a key contributor to the degradation of the ECM and premature skin aging, a process often referred to as "inflammaging".[15] By reducing inflammation, Palmitoyl Tetrapeptide-7 helps to prevent the breakdown of collagen and other essential skin proteins.[16]

The synergistic effect of Matrixyl 3000 stems from the complementary actions of its components: Palmitoyl Tripeptide-1 initiates the reconstruction of the extracellular matrix, while Palmitoyl Tetrapeptide-7 simultaneously inhibits its degradation.[2][15]

Quantitative Data on Efficacy

The efficacy of Matrixyl 3000 and its constituent peptides has been substantiated through various in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.

Table 1: In-Vitro Efficacy of Matrixyl 3000 on Extracellular Matrix Components [3]

| Concentration of Matrixyl 3000 | Stimulation of Collagen I Synthesis (%) | Stimulation of Fibronectin Synthesis (%) | Stimulation of Hyaluronic Acid Synthesis (%) |

| 1% | Data Not Available | Data Not Available | Data Not Available |

| 3% | +117 | Data Not Available | Data Not Available |

| 5% | Data Not Available | Data Not Available | Data Not Available |

Note: A technical data sheet from Sederma mentions a study where fibroblasts were incubated for 72 hours with Matrixyl 3000.[3] Another source cites up to 327% increase for Collagen IV and 287% for Glycosaminoglycans, though the specific concentrations and conditions are not detailed.[1]

Table 2: In-Vivo Anti-Wrinkle Efficacy of 3% Matrixyl 3000 (Applied Twice Daily for 2 Months) [17]

| Parameter | Reduction (%) |

| Surface Occupied by Deep Wrinkles | 39.4 |

| Main Wrinkle Density | 32.9 |

| Main Wrinkle Average Depth | 19.9 |

Table 3: In-Vivo Anti-Aging Effects of 4% Matrixyl®3000 (Applied Twice Daily for 56 Days on Male Panelists) [18]

| Parameter | Variation Compared to T0 (%) - Matrixyl®3000 | Variation Compared to T0 (%) - Placebo |

| Surface occupied by deep wrinkles (>200µm) | -29.4 | +5.1 |

| Main furrows density | -30.4 | -19.7 |

| Roughness | -8.4 | -2.2 |

| Mean volume of main furrows | -17.1 | -2.7 |

| Mean depth of main furrows | -10.2 | +0.2 |

| Wrinkle spread (angle) | +5.4 | -0.7 |

Signaling Pathways and Mechanisms of Action

The synergistic effect of Matrixyl 3000 is rooted in the distinct yet complementary signaling pathways activated by its constituent peptides.

3.1. Palmitoyl Tripeptide-1: Stimulation of ECM Synthesis

Palmitoyl Tripeptide-1 mimics a natural collagen fragment, acting as a signal to stimulate fibroblast activity.[5] This interaction is believed to activate intracellular signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which upregulates the expression of genes responsible for the synthesis of collagen and other ECM proteins.[19][20] This leads to an increased production of collagen, elastin, and fibronectin, thereby reinforcing the dermal matrix.[21]

3.2. Palmitoyl Tetrapeptide-7: Inhibition of Inflammatory Damage

Palmitoyl Tetrapeptide-7's primary mechanism involves the suppression of IL-6 production.[22] IL-6 is a pro-inflammatory cytokine that, when present in high concentrations, accelerates the breakdown of collagen and other structural proteins in the skin.[22] By reducing IL-6 levels, Palmitoyl Tetrapeptide-7 mitigates the inflammatory cascade that contributes to ECM degradation.[14][15] This protective action helps preserve the integrity of the skin's structural framework.

3.3. Synergistic Action of Matrixyl 3000

The combination of Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7 in Matrixyl 3000 results in a dual-action approach to skin rejuvenation. While one peptide actively promotes the synthesis of new ECM components, the other protects the existing matrix from inflammatory degradation. This synergistic relationship leads to a more significant and rapid improvement in skin structure and appearance.[5][6]

Experimental Protocols

The following sections outline the general methodologies employed in the foundational research on Matrixyl 3000.

4.1. In-Vitro Assessment of Extracellular Matrix Synthesis

-

Objective: To determine the ability of Matrixyl 3000 to stimulate the synthesis of extracellular matrix components by fibroblasts.[3]

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[23]

-

Treatment: Fibroblasts are incubated for 72 hours with varying concentrations of Matrixyl 3000 (e.g., 1%, 3%, 5%).[3] A vehicle control (the base solution without the peptides) is run in parallel.

-

Analysis:

-

Collagen and Fibronectin Synthesis: The levels of newly synthesized collagen and fibronectin in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Hyaluronic Acid Synthesis: Hyaluronic acid levels are measured using a competitive binding assay.

-

Gene Expression Analysis: DNA microarray techniques are used to evaluate the regulation of dermal genes by the matrikines in Matrixyl 3000 on both reconstructed epidermis and fibroblast cultures.[3] This involves extracting mRNA, converting it to cDNA, and hybridizing it to a DNA chip.

-

4.2. In-Vivo Clinical Assessment of Anti-Wrinkle Efficacy

-

Objective: To evaluate the anti-wrinkle efficacy of a cream containing Matrixyl 3000 in human volunteers.[18][24]

-

Study Design: A double-blind, placebo-controlled, split-face study is conducted.[24] One side of the face receives the cream with Matrixyl 3000, while the other side receives a placebo cream.

-

Subjects: Volunteers with photo-damaged skin and visible wrinkles are recruited.[24]

-

Protocol: Subjects apply the assigned creams twice daily for a specified period (e.g., 2 months).[25]

-

Analysis:

-

Profilometry: Skin replicas are taken from the crow's feet area at the beginning and end of the study. These replicas are analyzed using image analysis software to quantify wrinkle depth, volume, density, and surface roughness.[18][24]

-

Photography: Standardized photographs are taken at each time point for visual assessment.

-

Conclusion

The foundational research on Matrixyl 3000 provides compelling evidence for the synergistic interaction of its constituent peptides, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7. The dual-pronged approach of stimulating extracellular matrix synthesis while concurrently inhibiting inflammatory degradation offers a robust mechanism for skin rejuvenation. The quantitative data from both in-vitro and in-vivo studies consistently demonstrate the efficacy of Matrixyl 3000 in reducing the visible signs of aging. The detailed experimental protocols and signaling pathway diagrams presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of this potent peptide combination and encouraging further investigation into its therapeutic potential.

References

- 1. Matrixyl™ 3000 | Cosmetic Ingredients Guide [ci.guide]

- 2. cityskinclinic.com [cityskinclinic.com]

- 3. soap-formula.ru [soap-formula.ru]

- 4. ulprospector.com [ulprospector.com]

- 5. ireland.pharmalabglobal.com [ireland.pharmalabglobal.com]

- 6. Matrixyl 3000 Peptides The Super Peptide [nucarroskin.com]

- 7. corepeptides.com [corepeptides.com]

- 8. avenalab.com [avenalab.com]

- 9. Pal-Tripeptide-1: Anti-Oxidative Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 10. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 11. Peptides+ cocktail | Palmitoyl- Tripeptide-1 & Tetrapeptide-7 | Valmont ingredient | Cosmetic Ingredients Guide [ci.guide]

- 12. Palmitoyl Tripeptide-1 | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 13. Palmitoyl Tetrapeptide-7 (Explained + Products) [incidecoder.com]

- 14. myrevea.com [myrevea.com]

- 15. essentialsbycatalina.com [essentialsbycatalina.com]

- 16. Palmitoyl Tetrapeptide-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]

- 17. Palmitoyl Tripeptide-1 (Explained + Products) [incidecoder.com]

- 18. alfaspa.ua [alfaspa.ua]

- 19. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. skintypesolutions.com [skintypesolutions.com]

- 21. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]

- 22. avenalab.com [avenalab.com]

- 23. research.unl.pt [research.unl.pt]

- 24. cellular-cosmetics.com [cellular-cosmetics.com]

- 25. cellbone.com [cellbone.com]

Methodological & Application

Application Notes and Protocols for Testing Matrixyl 3000 on Fibroblast Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrixyl 3000 is a widely recognized anti-aging peptide complex composed of two matrikines, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7.[1][2] These synthetic peptides are believed to stimulate the extracellular matrix (ECM) by mimicking the natural process of collagen breakdown, thereby signaling fibroblasts to produce more collagen, fibronectin, and other essential components of the dermal matrix.[3][4] Palmitoyl Tripeptide-1 is a fragment of the alpha chain of type I collagen, suggesting it can act as a direct signal for collagen synthesis, potentially through the Transforming Growth Factor-β (TGF-β) pathway.[5][6][7] Palmitoyl Tetrapeptide-7 is thought to modulate inflammation by reducing the production of interleukin-6 (IL-6), which can otherwise contribute to the degradation of the ECM.[8][9][10]

These application notes provide detailed protocols for the in vitro assessment of Matrixyl 3000's efficacy on human dermal fibroblast cultures. The following methodologies are designed to enable researchers to quantify the effects of Matrixyl 3000 on fibroblast viability, proliferation, extracellular matrix protein production, and relevant gene expression.

I. Data Presentation

Table 1: Summary of Quantitative Data for Matrixyl 3000 Efficacy Testing

| Parameter | Assay | Endpoint Measured | Expected Outcome with Matrixyl 3000 |

| Cell Viability & Proliferation | MTT / WST-1 Assay | Mitochondrial dehydrogenase activity | No significant decrease in viability; potential increase in proliferation |

| Collagen I Production | ELISA | Concentration of Collagen I in culture supernatant | Dose-dependent increase |

| Fibronectin Production | ELISA | Concentration of Fibronectin in culture supernatant | Dose-dependent increase |

| Collagen I Protein Expression | Western Blot | Relative abundance of Collagen I protein in cell lysate | Dose-dependent increase |

| Fibronectin Protein Expression | Western Blot | Relative abundance of Fibronectin protein in cell lysate | Dose-dependent increase |

| Collagen I Gene Expression | qRT-PCR | Relative mRNA levels of COL1A1 | Dose-dependent increase |

| Fibronectin Gene Expression | qRT-PCR | Relative mRNA levels of FN1 | Dose-dependent increase |

| Signaling Pathway Activation | Western Blot | Phosphorylation status of Smad2/3 and MAPK (ERK1/2) | Increased phosphorylation |

II. Experimental Protocols

Human Dermal Fibroblast (HDF) Culture

This protocol outlines the basic procedures for culturing and maintaining primary human dermal fibroblasts.

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T-75 culture flasks

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Thaw cryopreserved HDFs rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Fibroblast Growth Medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh Fibroblast Growth Medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

-

Change the medium every 2-3 days until the cells reach 80-90% confluency.

-

To subculture, wash the cells with PBS, and then add 3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7 mL of Fibroblast Growth Medium and centrifuge as before.

-

Resuspend the cell pellet in fresh medium and re-plate at a desired density (e.g., 1:3 or 1:4 split ratio).

Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of fibroblasts as an indicator of cell viability and proliferation.

Materials:

-

HDFs seeded in a 96-well plate

-

Matrixyl 3000 stock solution (dissolved in sterile water or appropriate vehicle)

-

Serum-free culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., isopropanol with 0.1% NP-40 and 4 mM HCl)

-

Microplate reader

Protocol:

-

Seed HDFs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Remove the growth medium and replace it with serum-free medium for 24 hours to synchronize the cells.

-

Treat the cells with various concentrations of Matrixyl 3000 (e.g., 0.5%, 1%, 2%) and a vehicle control for 24-72 hours.

-

After the incubation period, remove the treatment medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.[1]

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[1]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Read the absorbance at 570 nm using a microplate reader.

Quantification of Collagen I and Fibronectin Production (ELISA)

This protocol quantifies the amount of secreted Collagen I and Fibronectin in the cell culture supernatant.

Materials:

-

HDFs cultured in 6-well plates

-

Matrixyl 3000

-

Serum-free medium

-

Human Collagen I ELISA Kit

-

Human Fibronectin ELISA Kit

-

Microplate reader

Protocol:

-

Seed HDFs in 6-well plates and grow to 80-90% confluency.

-

Replace the growth medium with serum-free medium for 24 hours.

-

Treat the cells with different concentrations of Matrixyl 3000 and a vehicle control in serum-free medium for 48-72 hours.

-

Collect the cell culture supernatant and centrifuge at 1000 x g for 20 minutes at 4°C to remove any cellular debris.

-

Perform the ELISA for Collagen I and Fibronectin on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance at the recommended wavelength and calculate the protein concentrations based on the standard curve.

Analysis of Collagen I and Fibronectin Expression (Western Blot)

This protocol assesses the intracellular protein levels of Collagen I and Fibronectin.

Materials:

-

HDFs cultured in 6-well plates

-

Matrixyl 3000

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Collagen I, anti-Fibronectin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat HDFs with Matrixyl 3000 as described in the ELISA protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and perform densitometric analysis, normalizing to β-actin as a loading control.

Gene Expression Analysis (qRT-PCR)

This protocol measures the mRNA levels of genes encoding for Collagen I (COL1A1) and Fibronectin (FN1).

Materials:

-

HDFs cultured in 6-well plates

-

Matrixyl 3000

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for COL1A1, FN1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

Treat HDFs with Matrixyl 3000 as described in the ELISA protocol.

-

After 24-48 hours of treatment, wash the cells with PBS and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and specific primers for COL1A1, FN1, and GAPDH.

-

Analyze the relative gene expression using the 2-ΔΔCt method, with GAPDH as the reference gene.

III. Visualization of Signaling Pathways and Workflows

Signaling Pathway of Matrixyl 3000 in Fibroblasts

Caption: Proposed signaling pathway of Matrixyl 3000 in fibroblasts.

Experimental Workflow for Assessing Matrixyl 3000 Efficacy

References

- 1. Palmitoyl Tetrapeptide-7 - Creative Enzymes [creative-enzymes.com]

- 2. rawamino.com [rawamino.com]

- 3. corepeptides.com [corepeptides.com]

- 4. Palmitoyl Tripeptide-1 (Explained + Products) [incidecoder.com]

- 5. Palmitoyl Tripeptide-1 | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 6. researchgate.net [researchgate.net]

- 7. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

- 8. nbinno.com [nbinno.com]

- 9. avenalab.com [avenalab.com]

- 10. lesielle.com [lesielle.com]

Best Practices for Formulating with Matrixyl® 3000 in a Laboratory Setting: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrixyl® 3000 is a well-documented, trademarked peptide composition developed by Sederma. It is a synergistic combination of two matrikines, Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR), which are messenger peptides capable of regulating cell activities by interacting with their specific receptors.[1][2] These peptides work to mimic the skin's natural repair process, making Matrixyl® 3000 a popular active ingredient in anti-aging skincare formulations.[3][4] This document provides detailed application notes and protocols for researchers and formulation scientists working with Matrixyl® 3000 in a laboratory setting.

Chemical and Physical Properties

Matrixyl® 3000 is a proprietary blend that typically includes glycerin, water, butylene glycol, carbomer, and polysorbate 20 as a pre-formulated solution to ensure the stability and bioavailability of the peptides.[5]

| Property | Value | Reference |

| INCI Name | Glycerin (and) Water (and) Butylene Glycol (and) Carbomer (and) Polysorbate 20 (and) Palmitoyl Tripeptide-1 (and) Palmitoyl Tetrapeptide-7 | [5] |

| Appearance | Opalescent gel | [6] |

| Solubility | Water-soluble | [7] |

| Recommended Use Level | 3 - 8% | [8] |

| pH (of the supplied solution) | 4.0 - 6.0 | [6] |

Mechanism of Action

Matrixyl® 3000's anti-aging effects stem from the distinct and complementary actions of its two constituent peptides.

Palmitoyl Tripeptide-1 (Pal-GHK): This peptide is a fragment of the alpha chain of type I collagen.[9] It stimulates fibroblasts to produce key components of the extracellular matrix, including collagen I, III, and IV, as well as fibronectin and hyaluronic acid.[9] The proposed mechanism involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of collagen synthesis.[2][9]

Palmitoyl Tetrapeptide-7 (Pal-GQPR): This peptide is designed to reduce inflammation.[10] It works by downregulating the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[10][11] Chronic inflammation is a key contributor to the degradation of the extracellular matrix and the acceleration of skin aging. The mechanism is believed to involve the inhibition of the NF-κB signaling pathway.[8][12]

Signaling Pathway Diagrams

Quantitative Efficacy Data

The following tables summarize quantitative data from in-vitro and in-vivo studies on Matrixyl® 3000.

Table 1: In-Vitro Efficacy on Extracellular Matrix Components [6]

| Concentration of Matrixyl® 3000 | Stimulation of Collagen I Synthesis (%) | Stimulation of Fibronectin Synthesis (%) | Stimulation of Hyaluronic Acid Synthesis (%) |

| 1% | ~+100% | ~+80% | ~+120% |

| 3% | ~+180% | ~+120% | ~+150% |

| 5% | ~+250% | ~+160% | ~+180% |

Table 2: In-Vivo Anti-Wrinkle Efficacy (56 days, 3% Matrixyl® 3000 vs. Placebo) [8]

| Parameter | % Improvement vs. Placebo |

| Reduction in Wrinkle Depth | -15% |

| Reduction in Wrinkle Volume | -18% |

| Reduction in Wrinkle Density | -37% |

| Improvement in Skin Elasticity | +5.5% |

| Improvement in Skin Tone | +15.5% |

Experimental Protocols

In-Vitro Assessment of Collagen I Synthesis in Human Dermal Fibroblasts

This protocol outlines a method to quantify the effect of Matrixyl® 3000 on collagen I synthesis in a primary human dermal fibroblast culture.

1. Materials and Reagents:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Matrixyl® 3000 solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Collagen Type I ELISA kit

-

Cell lysis buffer

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

2. Experimental Workflow:

3. Detailed Methodology:

-

Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed the HDFs into 96-well plates at a density of approximately 5 x 10^3 cells/well and allow them to adhere for 24 hours.

-

Treatment: After 24 hours, replace the growth medium with serum-free DMEM. Add Matrixyl® 3000 to the wells at final concentrations of 1%, 3%, and 5%. Include a vehicle control group with the same base formulation without the peptides.

-

Incubation: Incubate the treated cells for 72 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant for collagen analysis.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable cell lysis buffer. Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization purposes.

-

ELISA: Quantify the amount of secreted collagen type I in the collected supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the collagen I concentrations to the total protein concentrations from the cell lysates. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the Matrixyl® 3000-treated groups and the control group.

In-Vivo Evaluation of Anti-Wrinkle Efficacy using 3D Skin Profilometry

This protocol describes a non-invasive method for quantifying the reduction in wrinkles on human skin after topical application of a formulation containing Matrixyl® 3000.

1. Materials and Equipment:

-

Test formulation containing 3% Matrixyl® 3000

-

Placebo formulation (vehicle without Matrixyl® 3000)

-

3D skin imaging system (e.g., PRIMOS®, Antera 3D®)

-

Silicone replica material (optional, for 2D analysis)

-

Image analysis software

-

Human volunteers with visible periorbital wrinkles (crow's feet)

2. Experimental Workflow:

3. Detailed Methodology:

-

Volunteer Recruitment: Recruit a cohort of volunteers (e.g., n=30) with mild to moderate periorbital wrinkles. Obtain informed consent and ensure they meet the inclusion/exclusion criteria.

-

Baseline Measurements (T=0): Before the start of the treatment, acquire high-resolution 3D images of the periorbital area of each volunteer using a 3D skin imaging system. Alternatively, or in addition, take silicone replicas of the crow's feet area.

-

Product Application: Conduct a double-blind, placebo-controlled, split-face study. Instruct the volunteers to apply the formulation containing 3% Matrixyl® 3000 to one randomly assigned periorbital area and the placebo formulation to the other, twice daily for 56 days.

-

Follow-up Measurements: At pre-determined time points (e.g., 28 and 56 days), repeat the 3D imaging and/or silicone replica acquisition under the same conditions as the baseline measurements.

-

Image Analysis: Use the image analysis software to quantify various wrinkle parameters from the 3D images, such as average wrinkle depth, total wrinkle volume, and total wrinkled area. For silicone replicas, analyze them using image processing software to measure wrinkle length and depth.

-

Data Analysis: For each parameter, calculate the percentage change from baseline at each follow-up time point for both the Matrixyl® 3000-treated and placebo-treated sides. Use appropriate statistical tests (e.g., paired t-test) to determine if the changes observed with the Matrixyl® 3000 formulation are statistically significant compared to the placebo.

Formulation Best Practices

Incorporation:

-

Matrixyl® 3000 is water-soluble and should be added to the aqueous phase of a formulation.

-

It is recommended to add Matrixyl® 3000 during the cool-down phase of the formulation process, at a temperature below 45°C, to avoid potential degradation of the peptides.[1]

pH:

-

The optimal pH for formulations containing Matrixyl® 3000 is between 4.0 and 7.0 to ensure the stability and efficacy of the peptides.

Compatibility:

-

Retinoids: Matrixyl® 3000 can be formulated with retinoids.[3][10] It is advisable to introduce these active ingredients to the skin gradually to minimize the potential for irritation.[10]

-

Vitamin C (Ascorbic Acid): Caution should be exercised when formulating Matrixyl® 3000 with L-Ascorbic Acid due to the low pH required to stabilize Vitamin C, which may compromise the integrity of the peptides. It is often recommended to use these ingredients at different times of the day or to use more stable Vitamin C derivatives.[13][14]

-

Exfoliating Acids (AHAs, BHAs): Similar to Vitamin C, the low pH of formulations containing high concentrations of exfoliating acids may not be optimal for peptide stability.[13]

-

Preservatives: Matrixyl® 3000 is generally compatible with common cosmetic preservatives. However, it is always recommended to perform stability testing of the final formulation.

Stability Testing:

-

Accelerated Stability: Store the final formulation at elevated temperatures (e.g., 40°C and 45°C) for a period of 1-3 months and observe for any changes in physical characteristics (color, odor, viscosity, phase separation) and peptide content (using HPLC).

-

Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours, repeated 3-5 times) to assess its physical stability.

-

Photostability: Expose the formulation in its final packaging to UV light to determine if there is any degradation of the peptides or changes in the formulation's appearance.

Safety and Regulatory Information

-

The peptides in Matrixyl® 3000, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7, have been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and are considered safe for use in cosmetic products.[11]

-

Matrixyl® 3000 is generally well-tolerated and is not associated with the irritation that can be caused by some other anti-aging ingredients like retinoids.

Conclusion

Matrixyl® 3000 is a scientifically substantiated active ingredient with a well-defined mechanism of action for promoting skin rejuvenation. By understanding its chemical properties, biological activity, and formulation best practices, researchers and formulators can effectively incorporate Matrixyl® 3000 into innovative and efficacious anti-aging products. The provided protocols offer a framework for the in-vitro and in-vivo evaluation of formulations containing this peptide blend, enabling a data-driven approach to product development.

References

- 1. Matrixyl Patch vs Matrixyl Cream: A Comparative In Vivo Investigation of Matrixyl (MTI) Effect on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corepeptides.com [corepeptides.com]

- 3. rixincosmetics.com [rixincosmetics.com]

- 4. letsbefrankskincare.com [letsbefrankskincare.com]

- 5. peptidesciences.com [peptidesciences.com]

- 6. wholesalecbdoilproducts.com [wholesalecbdoilproducts.com]

- 7. Effects of extracellular matrix analogues on primary human fibroblast behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. depology.com [depology.com]

- 11. cir-safety.org [cir-safety.org]

- 12. researchgate.net [researchgate.net]

- 13. procoal.co.uk [procoal.co.uk]

- 14. skindeva.com [skindeva.com]

Application Notes & Protocols: Evaluating Matrixyl® 3000 in 3D Human Skin Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Matrixyl® 3000 is a synthetic peptide-based active ingredient renowned for its anti-aging properties. It is a combination of two matrikines, Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR), which act as cellular messengers to stimulate the skin's natural repair and restructuring processes. Matrikines are peptide fragments derived from the breakdown of extracellular matrix (ECM) proteins, such as collagen, that signal to fibroblasts to synthesize new ECM components. With age, these natural repair mechanisms weaken. Matrixyl® 3000 mimics these endogenous peptides, synergistically activating the neosynthesis of macromolecules in the dermal matrix, thereby providing a visible anti-wrinkle efficacy.

The use of 3D human skin models, such as full-thickness reconstructed skin, offers a physiologically relevant in vitro platform for evaluating the efficacy of cosmetic and dermatological ingredients. These models replicate the complex interactions between epidermal keratinocytes and dermal fibroblasts, providing a more accurate prediction of human skin response compared to traditional 2D cell cultures. This document provides detailed protocols for applying Matrixyl® 3000 to 3D skin models and methods for assessing its impact on key anti-aging biomarkers.

Mechanism of Action

Matrixyl® 3000's primary mechanism involves stimulating fibroblasts via specific receptor-mediated signaling pathways. This interaction triggers a cascade of events that upregulates the expression of genes involved in ECM renewal and cell proliferation. The two peptides work in synergy:

-

Palmitoyl Tripeptide-1 (Pal-GHK): A fragment of the collagen alpha-1 chain, it primarily stimulates the synthesis of Collagen I, III, and IV, as well as fibronectin and hyaluronic acid.

-

Palmitoyl Tetrapeptide-7 (Pal-GQPR): This peptide helps to reduce the production of pro-inflammatory cytokines, which can degrade the ECM.

By simultaneously promoting ECM synthesis and protecting against its degradation, Matrixyl® 3000 effectively helps to restructure the dermal matrix, leading to improved skin tone, elasticity, and a reduction in the appearance of wrinkles.

Quantitative Data Summary

In vitro and ex vivo studies have demonstrated the significant impact of Matrixyl® 3000 on the synthesis of key extracellular matrix components. The data below is summarized from studies on fibroblast cultures and skin explants.

Table 1: In Vitro Efficacy of Matrixyl® 3000 on ECM Macromolecule Synthesis

| Macromolecule | Concentration of Matrixyl® 3000 | % Increase in Synthesis | Reference |

|---|---|---|---|

| Collagen I | 1% | Data not specified | |

| 3% | Data not specified | ||

| 5% | +117% | ||

| Fibronectin | 1% | Data not specified | |

| 3% | Data not specified | ||

| 5% | Data not specified | ||

| Hyaluronic Acid | 1% | Data not specified | |

| 3% | Data not specified | ||

| 5% | +267% to +287% (Glycosaminoglycans) |

| Collagen IV | Not Specified | +327% | |

Table 2: Gene Regulation Profile in Response to Matrixyl® 3000

| Study Type | Key Findings | Reference |

|---|---|---|

| DNA-Array on Reconstructed Epidermis & Fibroblast Culture | Activates a gene profile that complements the skin's natural reconstruction mechanisms. |